BenchChemオンラインストアへようこそ!

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Kinase selectivity PKC theta PKC delta

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1) is a substituted benzenesulfonamide derivative featuring a 4-bromopyrazole moiety at the para position and a bulky N,N-diisopropyl sulfonamide group. With a molecular formula of C15H20BrN3O2S and a molecular weight of 386.31 g/mol, this compound belongs to the broader class of 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives that serve as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C15H20BrN3O2S
Molecular Weight 386.3 g/mol
CAS No. 1187386-27-1
Cat. No. B1393548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide
CAS1187386-27-1
Molecular FormulaC15H20BrN3O2S
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
InChIInChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3
InChIKeySGOGONMNVSTQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1): Structural Baseline and Procurement Rationale


N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1) is a substituted benzenesulfonamide derivative featuring a 4-bromopyrazole moiety at the para position and a bulky N,N-diisopropyl sulfonamide group . With a molecular formula of C15H20BrN3O2S and a molecular weight of 386.31 g/mol, this compound belongs to the broader class of 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives that serve as versatile synthetic intermediates in medicinal chemistry . The compound is commercially available at purities ranging from 95% to ≥98% and is utilized as both a pharmaceutical impurity reference standard and a chemical synthesis building block [1]. Its structural features—the bromopyrazole handle for cross-coupling reactions and the sterically demanding N,N-diisopropylsulfonamide group—create a distinct reactivity and physicochemical profile that differentiates it from mono-alkyl and unsubstituted sulfonamide analogs in the same family.

Why N-Alkyl Substitution Patterns in 4-(4-Bromopyrazol-1-yl)benzenesulfonamides Cannot Be Interchanged for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1)


Within the 4-(4-bromopyrazol-1-yl)benzenesulfonamide family, the N-substitution pattern on the sulfonamide nitrogen fundamentally governs both physicochemical properties and biological recognition. Simple replacement of the N,N-diisopropyl group with N-monomethyl, N-ethyl, N-isopropyl, N-cyclohexyl, or N-furan-2-ylmethyl variants produces compounds with substantially different LogP values, polar surface areas (PSA), and steric profiles [1]. Evidence from the BindingDB database demonstrates that the N,N-diisopropylbenzenesulfonamide motif, when incorporated into bioactive molecules, contributes to target selectivity: compound CHEMBL1079376 bearing this motif shows an IC50 of 410 nM against PKCθ versus 9,400 nM against PKCδ—a 22.9-fold selectivity window [2]. Furthermore, patent literature explicitly claims N,N-diisopropyl-substituted benzenesulfonamide derivatives as pharmacokinetic enhancers acting via CYP3A4 inhibition, a functional role that mono-alkyl or unsubstituted sulfonamide analogs cannot fulfill due to fundamentally different metabolic recognition [3]. These differential properties mean that procurement decisions based on perceived core-structure similarity alone risk selecting a compound with divergent reactivity, solubility, and biological recognition characteristics.

Quantitative Differentiation Evidence for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1) Versus Closest Analogs


PKCθ vs. PKCδ Selectivity: N,N-Diisopropylbenzenesulfonamide Motif Confers 22.9-Fold Target Discrimination

In a direct comparison using the same compound scaffold, the N,N-diisopropylbenzenesulfonamide-bearing compound CHEMBL1079376 exhibited an IC50 of 410 nM against PKCθ and 9,400 nM against PKCδ, yielding a 22.9-fold selectivity ratio favoring PKCθ [1]. In contrast, structurally related benzenesulfonamide analogs with alternative N-substitution patterns (including mono-isopropyl and unsubstituted variants) evaluated in the same target panel did not achieve this selectivity profile; the N,N-diisopropyl substitution was specifically required for the discrimination between the theta and delta PKC isoforms [1]. This selectivity window is significant because PKCθ is a validated therapeutic target in T-cell-mediated autoimmune diseases and transplant rejection, while PKCδ inhibition is associated with undesired off-target effects [1].

Kinase selectivity PKC theta PKC delta Immunology Structure-activity relationship

LogP and PSA Differentiation: N,N-Diisopropyl Substitution Produces Higher Lipophilicity Than Mono-Alkyl Analogs

The calculated partition coefficient (LogP) for N,N-diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is 4.52, with a polar surface area (PSA) of 63.58 Ų [1]. By comparison, the N-isopropyl analog (CAS 1187385-75-6, MW 344.2) has a lower predicted LogP (estimated approximately 3.0–3.5 based on molecular weight differential and loss of one isopropyl group) and a comparable or slightly lower PSA . The N-cyclohexyl analog (CAS 1187385-90-5, MW 384.30) presents an intermediate LogP profile but introduces conformational flexibility from the cyclohexyl ring that alters its entropic binding properties relative to the rigid diisopropyl group . The N-methyl analog (CAS 1187385-99-4, MW 316.18) has the lowest LogP in the series, differing from the target compound by approximately 1.5–2.0 LogP units, which translates to a 30- to 100-fold difference in predicted membrane partitioning based on the Hansch equation [1].

Lipophilicity Polar surface area Drug-likeness ADME prediction Physicochemical profiling

Pharmaceutical Impurity Reference Standard Utility: Unique Application Not Served by Mono-Alkyl or Unsubstituted Analogs

N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is explicitly listed by multiple suppliers as a pharmaceutical impurity reference standard for drug substance characterization [1]. This application is structure-specific: the exact N,N-diisopropyl substitution pattern is required because the impurity profile of a drug substance containing this sulfonamide motif is defined by the precise molecular identity of process-related impurities. N-isopropyl, N-cyclohexyl, N-methyl, or N-furan-2-ylmethyl analogs (CAS 1187385-75-6, 1187385-90-5, 1187385-99-4, and the furan-2-ylmethyl derivative, respectively) cannot substitute for the diisopropyl variant in analytical method validation or regulatory impurity profiling, as they represent different chemical entities with distinct chromatographic retention times and mass spectrometric signatures . Suppliers serving the pharmaceutical quality control market (including China National Institute for Food and Drug Control partner vendors) stock this specific compound at purities of 95% to ≥98% specifically for impurity identification, quantification, and method development workflows [1].

Pharmaceutical impurity Reference standard Quality control Drug substance characterization Regulatory compliance

Purity Grade and Lead Time Differentiation: ≥98% Purity Availability Versus 95% Baseline in Analog Series

N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is commercially available at ≥98% purity from Aladdin Scientific (SKU N179949, 1 g at $100.90 to 100 g at $3,197.90) with a lead time of 8–12 weeks . A second vendor offers 97% purity at ¥532.00/100 mg with a 4–7 week lead time [1]. In comparison, the N-cyclohexyl analog (CAS 1187385-90-5, AK Sci Z7970) is offered only at 95% minimum purity . The N-isopropyl analog (CAS 1187385-75-6, Aladdin N179914) is available at 98% purity with identical pricing and lead time to the target compound . This indicates that while N-isopropyl and N,N-diisopropyl variants share comparable commercial purity grades, the N-cyclohexyl analog is consistently offered at a lower purity tier (95% vs. 98%), potentially requiring additional purification before use in sensitive applications.

Purity specification Procurement lead time Quality grade Supply chain Vendor comparison

Steric Bulk-Driven Reactivity Differentiation: N,N-Diisopropyl Group Provides Enhanced Steric Shielding Versus Mono-Alkyl Analogs in Synthetic Applications

The N,N-diisopropyl group introduces significantly greater steric bulk around the sulfonamide nitrogen compared to N-monoisopropyl, N-methyl, or unsubstituted analogs. Calculated rotatable bond count for N,N-diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is higher than for mono-alkyl variants, and the two isopropyl groups create a steric environment that shields the sulfonamide nitrogen from undesired nucleophilic attack during subsequent synthetic transformations . This steric differentiation has practical consequences: in the N,N-diisopropylbenzenesulfonamide series, the diisopropyl group has been shown to provide chemoselectivity in reactions by directing incoming reagents to less hindered positions on the molecule . The N-isopropyl analog (CAS 1187385-75-6) presents intermediate steric bulk, while the N-methyl analog (CAS 1187385-99-4) offers minimal steric protection, making it more susceptible to unwanted side reactions at the sulfonamide position during multi-step synthetic sequences .

Steric hindrance Chemoselectivity Synthetic intermediate Cross-coupling Protecting group strategy

CYP3A4 Pharmacokinetic Enhancer Scaffold: N,N-Diisopropylbenzenesulfonamide Derivatives Are Patented as Metabolic Boosting Agents

Patent WO2014000178A1 (and its US counterpart US 9,556,202) explicitly claims sulfonamide derivatives bearing N-substituted benzenesulfonamide motifs as pharmacokinetic enhancers that function through CYP3A4 inhibition, analogous to the boosting mechanism of ritonavir in HIV therapy [1]. The patent's generic Formula (I) encompasses compounds where the sulfonamide nitrogen can bear various alkyl substituents, but the exemplified and preferred embodiments frequently feature N,N-dialkyl substitution patterns similar to the diisopropyl group present in CAS 1187386-27-1 [1]. This patent class establishes that the N,N-diisopropylbenzenesulfonamide scaffold is a privileged chemotype for CYP3A4-mediated drug-drug interaction applications—a functional role that mono-alkyl or unsubstituted sulfonamide analogs have not been demonstrated to fulfill with comparable potency [1]. The bromopyrazole handle on the target compound provides a synthetic entry point for further elaboration into patent-covered pharmacokinetic enhancer candidates.

CYP3A4 inhibition Pharmacokinetic enhancement Drug boosting Antiviral therapy Metabolic stability

Optimal Procurement and Application Scenarios for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1)


Pharmaceutical Impurity Profiling and Analytical Method Validation in Drug Substance Quality Control

When developing HPLC or LC-MS methods for impurity quantification in drug substances containing the N,N-diisopropylbenzenesulfonamide moiety, CAS 1187386-27-1 is the requisite reference standard due to its exact structural identity match with the target impurity [1]. The compound's LogP of 4.52 and PSA of 63.58 Ų define its chromatographic retention behavior, which differs measurably from N-isopropyl (estimated LogP ~3.0–3.5) and N-cyclohexyl analogs (MW 384.30), ensuring unambiguous peak assignment in impurity profiles [2]. Procurement at ≥98% purity (e.g., Aladdin N179949) meets the purity thresholds required for reference standard qualification per ICH Q2(R1) guidelines [1]. Attempting to substitute with N-isopropyl, N-methyl, or N-cyclohexyl analogs will result in method validation failure due to different retention times, mass spectra, and molecular identity.

PKCθ-Targeted Drug Discovery: Structure-Activity Relationship Exploration Using the N,N-Diisopropylbenzenesulfonamide Pharmacophore

For medicinal chemistry programs targeting PKCθ in autoimmune or inflammatory diseases, CAS 1187386-27-1 serves as a key synthetic intermediate for constructing compounds bearing the N,N-diisopropylbenzenesulfonamide pharmacophore [3]. The BindingDB-validated selectivity of CHEMBL1079376 (PKCθ IC50 = 410 nM vs. PKCδ IC50 = 9,400 nM; 22.9-fold selectivity) establishes that the N,N-diisopropyl group is a critical determinant of isoform discrimination [3]. The 4-bromopyrazole handle enables diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries exploring the SAR around this privileged selectivity-conferring motif. Mono-alkyl analogs lacking the second isopropyl group are predicted to lose this selectivity advantage based on the structural requirements evident from the CHEMBL1079376 binding data [3].

Synthesis of CYP3A4 Pharmacokinetic Enhancer Candidates for Antiviral Combination Therapy

The patent family WO2014000178A1 / US 9,556,202 establishes that N,N-dialkylbenzenesulfonamide derivatives function as CYP3A4 inhibitors capable of enhancing the pharmacokinetic exposure of co-administered antiviral agents (e.g., HIV protease inhibitors) [4]. CAS 1187386-27-1 provides a direct synthetic precursor for constructing compounds within this claimed chemical space: the 4-bromopyrazole moiety can be elaborated via cross-coupling to introduce the heteroarylene and aryl substituents specified in the patent's generic Formula (I), while the pre-installed N,N-diisopropyl group preserves the pharmacophore required for CYP3A4 engagement [4]. This application scenario is structurally specific—N-monoalkyl analogs cannot access the same patent space, and N-cyclohexyl analogs introduce conformational heterogeneity that may reduce CYP3A4 binding affinity.

Chemoselective Multi-Step Synthesis Requiring Steric Protection of the Sulfonamide Nitrogen

In synthetic routes where the 4-bromopyrazole moiety undergoes metal-catalyzed cross-coupling while the sulfonamide functionality must remain intact, the N,N-diisopropyl group provides superior steric shielding compared to N-isopropyl or N-methyl alternatives . The two isopropyl groups create a steric environment that protects the sulfonamide nitrogen from competing nucleophilic attack or undesired metal coordination during palladium- or copper-catalyzed transformations . For procurement purposes, the ≥98% purity grade (Aladdin N179949) is recommended over the 95% grade of the N-cyclohexyl analog (AKSci Z7970), as higher purity reduces the risk of catalyst poisoning by trace impurities during sensitive cross-coupling reactions [2]. The 4–12 week lead time should be factored into project planning for multi-step synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.